1-allyl-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Overview
Description
This compound belongs to a class of chemicals with significant interest in organic and medicinal chemistry due to their complex molecular structure and potential biological activities. The interest in synthesizing such compounds stems from their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of similar compounds often involves multistep chemical reactions, starting with basic building blocks like hydroxyphenyl ketones or aminophenyl ketones. For example, phosphine-catalyzed annulation reactions have been developed to synthesize functionalized dihydrobenzofurans and indolines, showcasing the complexity and efficiency of modern synthetic routes (Qin et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically characterized using X-ray crystallography, NMR, and computational methods. For instance, studies on similar molecules have revealed detailed insights into their molecular geometry, vibrational frequencies, and chemical shift values, offering a deep understanding of their structural characteristics (Karakurt et al., 2010).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including allylation, bromination, and cyclization, leading to a wide range of derivatives with diverse properties. For example, FeCl3-catalyzed allylation reactions have been used to synthesize 2-oxindoles with quaternary centers, demonstrating the reactivity and versatility of these compounds (Kinthada et al., 2017).
Scientific Research Applications
Synthesis and Reactivity
Researchers have developed various synthesis methods and studied the reactivity of compounds structurally related to 1-allyl-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. For example, Panja, Maiti, and Bandyopadhyay (2010) demonstrated the synthesis of 3-allylchromones and homoisoflavones, which are structurally related, through reactions involving allyl bromide and other compounds (Panja, Maiti, & Bandyopadhyay, 2010). Similarly, Trost, Dogra, and Franzini (2004) explored the use of terminally substituted allyl systems for asymmetric allylic alkylation, leading to products that could be further modified via double-bond chemistry, indicating the versatility of allyl-containing compounds in synthetic chemistry (Trost, Dogra, & Franzini, 2004).
Applications in Polymer Science
The research also extends to the field of polymer science, where allyl groups play a crucial role in the synthesis of novel materials. For instance, Percec, Chu, and Kawasumi (1994) described the synthesis and characterization of dendrimers with allyl groups, highlighting the potential of these compounds in creating new types of polymers with unique properties (Percec, Chu, & Kawasumi, 1994).
Environmental Impact Studies
Moreover, the environmental impact of compounds containing the tribromophenoxy moiety, which is structurally related to 1-allyl-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, has been studied. Ma, Venier, and Hites (2012) reported on the concentrations of such compounds in the atmosphere around the Great Lakes, contributing to our understanding of their environmental presence and behavior (Ma, Venier, & Hites, 2012).
properties
IUPAC Name |
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-2-10-21-16-9-4-3-8-15(16)19(24,18(21)23)12-17(22)13-6-5-7-14(20)11-13/h2-9,11,24H,1,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUMZRYOWGJEGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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